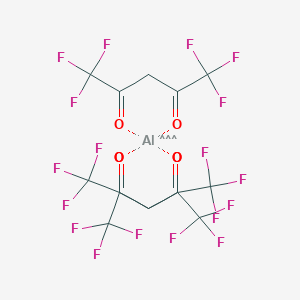
Gallium monofluoride monoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium monofluoride monoxide (GaFMO) is a compound that has been of great interest to the scientific community due to its unique properties. It is a heteronuclear molecule that contains both gallium and oxygen atoms, as well as a fluorine atom. GaFMO has been studied extensively due to its potential applications in various fields, including materials science, catalysis, and medicine. In
Mecanismo De Acción
The mechanism of action of Gallium monofluoride monoxide is not fully understood, but it is believed to involve the interaction of the gallium and oxygen atoms with biological molecules. Gallium monofluoride monoxide has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and carbonic anhydrases, which play important roles in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Gallium monofluoride monoxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Gallium monofluoride monoxide can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that Gallium monofluoride monoxide can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Gallium monofluoride monoxide in lab experiments is its stability and insolubility in water, which makes it easy to handle and store. However, one limitation is its relatively low solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Gallium monofluoride monoxide. One area of interest is the development of new synthesis methods that can produce Gallium monofluoride monoxide with improved properties. Another area of interest is the investigation of Gallium monofluoride monoxide's potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of Gallium monofluoride monoxide in catalysis and materials science will continue to be an area of study.
Métodos De Síntesis
The synthesis of Gallium monofluoride monoxide can be achieved through various methods, including solid-state reactions, gas-phase reactions, and solution-phase reactions. One of the most common methods is the solid-state reaction between gallium oxide and gallium fluoride at high temperatures. Another method involves the reaction of gallium trichloride with oxygen and hydrogen fluoride gas. The resulting Gallium monofluoride monoxide is a white powder that is insoluble in water and highly stable.
Aplicaciones Científicas De Investigación
Gallium monofluoride monoxide has been studied for its potential applications in various fields. In materials science, Gallium monofluoride monoxide has been investigated as a potential candidate for use in transparent conductive films due to its high electrical conductivity and optical transparency. In catalysis, Gallium monofluoride monoxide has been studied for its ability to catalyze various chemical reactions, including the conversion of alcohols to aldehydes and ketones.
Propiedades
Número CAS |
15586-66-0 |
|---|---|
Nombre del producto |
Gallium monofluoride monoxide |
Fórmula molecular |
FGaO FGaHO |
Peso molecular |
105.73 g/mol |
InChI |
InChI=1S/FH.Ga.O/h1H;; |
Clave InChI |
AQYAYDZMCPUJHR-UHFFFAOYSA-N |
SMILES |
O=[Ga].F |
SMILES canónico |
O=[Ga].F |
Sinónimos |
oxogallium hydrofluoride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)




![Dibenzo[a,o]perylene](/img/structure/B92097.png)